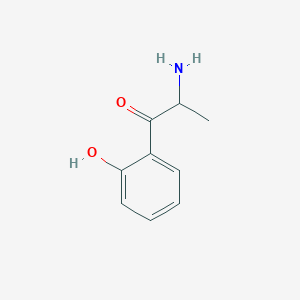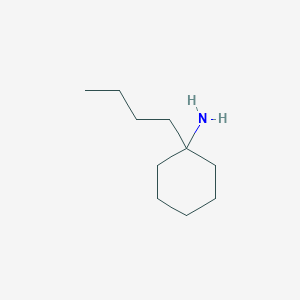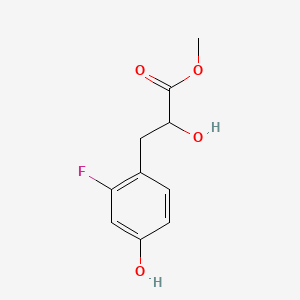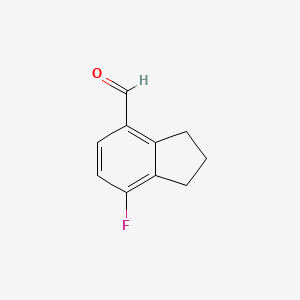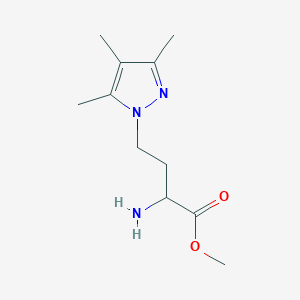
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that includes a pyrazole ring substituted with three methyl groups and an amino group attached to a butanoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable ester derivative. One common method is the condensation reaction between 3,4,5-trimethyl-1H-pyrazole and methyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Methyl 2-amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an amino group and an ester group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-5-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3 |
Clave InChI |
FFZDBVORGPHYRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)CCC(C(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



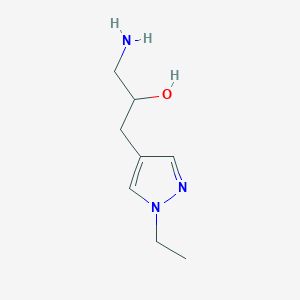
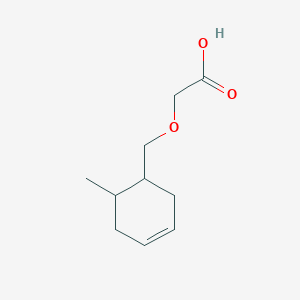
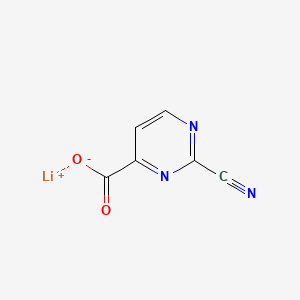
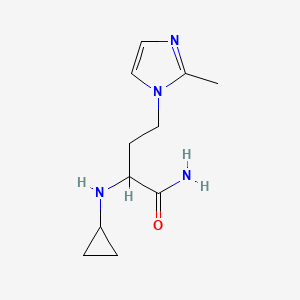


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
